molecular formula C5H11NO B13754062 3-Methyl-2-propan-2-yloxaziridine

3-Methyl-2-propan-2-yloxaziridine

Cat. No.: B13754062
M. Wt: 101.15 g/mol
InChI Key: NNMAOFDNCCCMFJ-UHFFFAOYSA-N
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Description

3-Methyl-2-propan-2-yloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring structure. Oxaziridines are valuable intermediates in organic synthesis, particularly for their ability to transfer oxygen and nitrogen atoms in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-propan-2-yloxaziridine can be synthesized through the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired oxaziridine with high selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation processes using peracids. The scalability of these methods depends on the availability of starting materials and the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propan-2-yloxaziridine undergoes various types of reactions, including:

    Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to substrates such as alkenes and sulfides.

    Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: It can participate in substitution reactions where the nitrogen or oxygen atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    m-Chloroperbenzoic acid (m-CPBA): Used for the oxidation of imines to form oxaziridines.

    Sodium borohydride (NaBH4): Employed in reduction reactions to convert oxaziridines to amines.

    Various nucleophiles: Used in substitution reactions to replace the nitrogen or oxygen atom.

Major Products Formed

The major products formed from reactions involving this compound include:

    Epoxides: Formed through the oxidation of alkenes.

    Amines: Produced via reduction reactions.

    Substituted oxaziridines: Resulting from substitution reactions.

Scientific Research Applications

3-Methyl-2-propan-2-yloxaziridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-propan-2-yloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring structure of the oxaziridine makes it highly reactive, allowing it to participate in various oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate being used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-2-propan-2-yloxaziridine include:

    Oxaziridine: The parent compound of the oxaziridine family.

    N-Alkyl oxaziridines: Variants with alkyl groups attached to the nitrogen atom.

    N-Aryl oxaziridines: Variants with aryl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which affects its reactivity and selectivity in chemical reactions. The presence of the methyl and propan-2-yl groups influences the compound’s steric and electronic properties, making it distinct from other oxaziridines .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

3-methyl-2-propan-2-yloxaziridine

InChI

InChI=1S/C5H11NO/c1-4(2)6-5(3)7-6/h4-5H,1-3H3

InChI Key

NNMAOFDNCCCMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1N(O1)C(C)C

Origin of Product

United States

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